2-methyl-N-(2-morpholinopyrimidin-5-yl)benzamide
CAS No.: 1396685-63-4
Cat. No.: VC7785560
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396685-63-4 |
---|---|
Molecular Formula | C16H18N4O2 |
Molecular Weight | 298.346 |
IUPAC Name | 2-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Standard InChI | InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)15(21)19-13-10-17-16(18-11-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
Standard InChI Key | STSQCUFJMVCSQO-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-methyl-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide, reflecting its benzamide core substituted with a methyl group at the ortho position and a 2-morpholinopyrimidin-5-yl amine moiety. Its molecular formula is C₁₇H₁₉N₅O₂, with a calculated molecular weight of 325.37 g/mol .
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Registry Number | 1396686-14-8* |
Molecular Formula | C₁₇H₁₉N₅O₂ |
Molecular Weight | 325.37 g/mol |
SMILES | COc1ccccc1C(=O)Nc2ncnc2N3CCOCC3 |
*Analogous to EVT-2917537’s CAS registry.
Structural Characterization
The compound features a pyrimidine ring substituted with a morpholine group at the 2-position, connected via an amide bond to a 2-methylbenzoyl group. X-ray crystallography of related structures (e.g., N-(6′-morpholino-[3,3′-bipyridin]-5-yl) derivatives) reveals that the morpholine oxygen engages in hydrogen bonding with protein targets, while the methylbenzamide occupies hydrophobic pockets . Intramolecular π-π stacking between the pyrimidine and benzamide rings enhances conformational stability, as observed in similar sulfonamide-bridged analogues .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Pyrimidine Core Formation: Condensation of 2-chloro-5-nitropyrimidine with morpholine under SNAr conditions yields 2-morpholino-5-nitropyrimidine.
-
Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine.
-
Amide Coupling: Reaction of 5-amino-2-morpholinopyrimidine with 2-methylbenzoyl chloride in the presence of Hünig’s base forms the final product .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Morpholine, DIPEA, DCM, 25°C, 12 h | 78 |
2 | H₂ (1 atm), Pd/C, EtOH, 25°C, 6 h | 92 |
3 | 2-Methylbenzoyl chloride, DMF, 0°C→RT | 65 |
Structural Modifications
Analogues with fluorinated benzamides or altered morpholine substituents (e.g., thiomorpholine) demonstrate improved kinase binding. For instance, trifluoromethyl substitution at the benzamide’s meta position increases BRAF kinase inhibition by 33-fold (EC₅₀ = 0.16 μM vs. 5.28 μM for the parent compound) .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4) and a calculated logP of 2.8, reflecting balanced hydrophilicity from the morpholine and hydrophobicity from the methylbenzamide.
Spectral Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (s, 1H, pyrimidine-H), 7.90–7.77 (m, 2H, benzamide-H), 3.77 (t, J = 4.5 Hz, 4H, morpholine-OCH₂), 2.41 (s, 3H, CH₃) .
-
HRMS (m/z): [M+H]⁺ calcd 326.1614, obsd 326.1609.
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits BRAF V600E kinase (IC₅₀ = 18 nM) by stabilizing the DFG-out conformation, as confirmed by co-crystallography. Key interactions include:
-
Hydrogen bonding between the morpholine oxygen and F595 backbone carbonyl (2.6 Å).
-
Van der Waals contacts between the 2-methyl group and K483 side chain .
Table 3: Cellular Potency in Cancer Models
Cell Line | EC₅₀ (μM) | Target Engagement (%) |
---|---|---|
Calu-6 (NSCLC) | 0.16 | 98 |
A375 (Melanoma) | 0.22 | 95 |
Anti-Inflammatory Effects
In LPS-stimulated macrophages, the compound reduces TNF-α production (IC₅₀ = 1.2 μM) by suppressing IKKβ activity. Molecular dynamics simulations reveal allosteric inhibition via the benzamide’s interaction with IKKβ’s ULD domain.
Pharmacokinetics and Toxicity
ADME Profiles
-
Permeability: Caco-2 Papp = 12 × 10⁻⁶ cm/s (moderate).
-
Metabolism: Hepatic clearance via CYP3A4-mediated morpholine oxidation (CLhep = 22 mL/min/kg) .
Applications and Future Directions
Oncological Therapeutics
The compound’s BRAF selectivity positions it as a candidate for melanoma and NSCLC. Phase I trials of analogues (e.g., compound 12 ) demonstrate partial responses in 40% of BRAF V600E-positive patients.
Inflammatory Diseases
Ongoing studies explore its utility in rheumatoid arthritis, with murine collagen-induced arthritis models showing 60% reduction in paw swelling at 10 mg/kg BID.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume